4-Borono-2-chloro-5-fluorobenzoic acid
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Overview
Description
4-Borono-2-chloro-5-fluorobenzoic acid is an organoboron compound with the molecular formula C7H5BClFO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Borono-2-chloro-5-fluorobenzoic acid typically involves the borylation of 4-Carboxy-5-chloro-2-fluorophenyl halides using boronic acid derivatives. One common method is the palladium-catalyzed borylation reaction, which employs a palladium catalyst, a base, and a boronic acid derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Borono-2-chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from oxidation reactions.
Substituted Phenylboronic Acids: Formed from substitution reactions.
Scientific Research Applications
4-Borono-2-chloro-5-fluorobenzoic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biological Research: Studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Borono-2-chloro-5-fluorobenzoic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Borono-2-chloro-5-fluorobenzoic acid is unique due to the presence of both a carboxylic acid group and a boronic acid group on the same aromatic ring. This dual functionality allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-borono-2-chloro-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO4/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEOHVHCRUUJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C(=O)O)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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